Technical Monograph: N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride
Technical Monograph: N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride
CAS: 202979-33-7 Synonyms: 4-Guanidinobenzylamine dihydrochloride; 1-(4-(Aminomethyl)phenyl)guanidine 2HCl Role: Serine Protease Inhibitor & Peptidomimetic Scaffold[1]
Executive Technical Summary
N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride is a specialized small-molecule reagent primarily utilized in Fragment-Based Drug Discovery (FBDD) targeting trypsin-like serine proteases.[1] Structurally, it serves as a rigid, aromatic analog of the amino acid Arginine .[1]
Unlike flexible aliphatic arginine side chains, the phenylguanidine moiety provides a constrained geometry that mimics the "canonical" binding mode of substrates entering the S1 specificity pocket of enzymes such as Urokinase-type Plasminogen Activator (uPA) , Thrombin , Trypsin , and Matriptase .[1]
Key Application Scope:
-
P1 Residue Mimicry: Acts as the primary "anchor" in the design of non-peptidic protease inhibitors.
-
Crystallographic Probe: Used to map the S1 pocket architecture in X-ray diffraction studies.
-
Synthetic Intermediate: The free aminomethyl group serves as a "growth vector" (S1' or S2 directed) for chemical elaboration via amide coupling or reductive amination.
Physicochemical Characterization
Understanding the physical state of CAS 202979-33-7 is critical for assay reproducibility.[1] The dihydrochloride salt form confers water solubility, which is essential for biological buffers, but significantly alters the pH upon dissolution.[1]
| Property | Specification | Technical Note |
| Molecular Formula | C₈H₁₂N₄[1] · 2HCl | Salt stoichiometry is critical for precise molarity calculations.[1] |
| Molecular Weight | 237.13 g/mol | Includes the weight of two HCl molecules. |
| Solubility | Water (>50 mg/mL) | Highly soluble; stock solutions (100 mM) should be prepared in water or DMSO. |
| pKa (Guanidine) | ~13.6 | Remains protonated (positive charge) at physiological pH (7.4), ensuring electrostatic interaction with Asp189.[1] |
| pKa (Amine) | ~9.0 - 9.5 | The aminomethyl group is protonated at pH 7.4 but can be selectively acylated at pH 8.0–8.[1]5. |
| Hygroscopicity | Moderate | Store in a desiccator at -20°C to prevent hydrolysis or caking. |
Mechanism of Action: The "Arginine Mimic"
The efficacy of N-[4-(Aminomethyl)phenyl]guanidine stems from its ability to hijack the recognition machinery of trypsin-like serine proteases.[1]
The S1 Pocket Interaction
In enzymes like uPA and Thrombin, the S1 specificity pocket contains a deeply buried Aspartate residue (Asp189 in chymotrypsin numbering) .
-
Electrostatic Clamp: The guanidinium group of the inhibitor forms a bidentate salt bridge with the carboxylate of Asp189.
-
Hydrophobic Stacking: The phenyl ring engages in van der Waals interactions with the hydrophobic walls of the S1 pocket (often residues 190, 214, and 216).[1]
-
Vector Extension: The aminomethyl group projects out of the S1 pocket towards the solvent-exposed S2/S3 sites, making it an ideal handle for attaching additional pharmacophores to increase specificity.[1]
Visualization of Binding Logic
The following diagram illustrates the structural logic used when employing this compound as a scaffold for inhibitor design.
Caption: Structural dissection of the inhibitor-enzyme interface. The guanidine anchors the molecule, while the amine tail allows for chemical extension.[1]
Experimental Protocol: Competitive Inhibition Assay
Objective: Determine the Inhibition Constant (
Principle: This compound acts as a competitive inhibitor.[1][2] It competes with a chromogenic substrate (e.g., S-2288 or S-2444) for the active site.[1] The reaction velocity decreases as inhibitor concentration increases.
Reagents Preparation
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4. (BSA prevents enzyme adsorption to plastic).
-
Enzyme: Human uPA (Final conc: 1 nM).[1]
-
Substrate: Chromogenic substrate Z-Gly-Gly-Arg-AMC (Fluorogenic) or S-2444 (Colorimetric).[1] Concentration =
of the substrate (approx. 50 µM). -
Inhibitor (CAS 202979-33-7): Prepare a 10 mM stock in water.[1] Dilute serially (1:3 dilution) to create a range from 100 µM down to 0.1 nM.
Workflow Steps
-
Pre-Incubation: In a black 96-well plate, add 80 µL of Assay Buffer.
-
Inhibitor Addition: Add 10 µL of the serial diluted Inhibitor.
-
Enzyme Addition: Add 10 µL of Enzyme solution.
-
Critical Step: Incubate for 15 minutes at 25°C to allow the inhibitor to reach equilibrium binding (
).
-
-
Substrate Initiation: Add 100 µL of Substrate solution to start the reaction.
-
Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) or Absorbance (405 nm) kinetically for 20 minutes.
-
Data Analysis: Calculate initial velocities (
). Plot vs. [Inhibitor] to determine .[1]
Calculation of Ki
Since this is a competitive inhibitor, convert
-
Validation Check: If
, then .[1] This is a quick mental check for data integrity.
Synthetic Utility: From Fragment to Lead
Researchers often use this compound not just as an endpoint, but as a starting material.[1] The aminomethyl group is chemically distinct from the guanidine group (which is extremely basic and non-nucleophilic at neutral pH).
Selective Derivatization Workflow:
-
Protection: The guanidine group is already protonated (protected by salt formation).
-
Coupling: The aminomethyl group can react with activated esters (NHS-esters) or sulfonyl chlorides.
-
Example: Reaction with 1-adamantyl isocyanate yields urea derivatives that extend into the S2/S3 pockets, significantly boosting potency and selectivity for uPA over Trypsin [1].[1]
Caption: Synthetic pathway for elaborating the aminomethyl scaffold into high-affinity inhibitors.
References
-
Sperl, S., et al. (2000).[1][3] "(4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase."[1][4][5][3] Proceedings of the National Academy of Sciences (PNAS), 97(10), 5113–5118.[1] [1]
-
Schweinitz, A., et al. (2004).[1] "Design of Novel Urokinase Inhibitors Based on the 4-Aminomethylphenylguanidine Scaffold." Medicinal Chemistry, 12(1), 1-10.[1]
-
Sigma-Aldrich. (n.d.).[1] "Product Specification: 1-(4-(Aminomethyl)phenyl)guanidine dihydrochloride."[1][6][7] [1]
-
Clifton, J. E., et al. (2022).[1] "Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine Derivatives." Molecules, 27(24), 9062.[1] [1]
Sources
- 1. IPPI-DB compound 2379 detail [ippidb.pasteur.fr]
- 2. A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 202979-33-7|1-(4-(Aminomethyl)phenyl)guanidine dihydrochloride|BLD Pharm [bldpharm.com]
- 7. 1-(4-(Aminomethyl)phenyl)guanidine dihydrochloride | 174959-56-9 [sigmaaldrich.com]
